
N-Methyl L-Cbz-Valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl L-Cbz-Valinamide is a compound with the chemical formula C14H20N2O3. It is a derivative of valine, an essential amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its stability and reactivity.
Métodos De Preparación
The synthesis of N-Methyl L-Cbz-Valinamide typically involves the protection of the amino group of valine with a Cbz group, followed by methylation of the amine. One common method involves the use of Cbz-Cl under Schotten-Baumann conditions or with an organic base . The reaction proceeds through the formation of a chloroformate intermediate, which reacts with the amine to form the protected amine. The methylation step can be achieved using methyl iodide in the presence of a base .
Análisis De Reacciones Químicas
N-Methyl L-Cbz-Valinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd-C) or other reducing agents.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Deprotection: The Cbz group can be removed through hydrogenolysis using Pd-C and hydrogen gas.
Aplicaciones Científicas De Investigación
N-Methyl L-Cbz-Valinamide is widely used in scientific research, particularly in the fields of chemistry and biology. In peptide synthesis, it serves as a protected intermediate that can be selectively deprotected under mild conditions . This compound is also used in the synthesis of biologically active peptides and as a reactant in the preparation of various pharmaceuticals . Its stability and reactivity make it a valuable tool in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of N-Methyl L-Cbz-Valinamide involves its role as a protected intermediate in peptide synthesis. The Cbz group protects the amine functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further reactions, such as coupling with carboxylic acids to form amide bonds . This selective protection and deprotection mechanism is crucial in the stepwise synthesis of complex peptides and proteins.
Comparación Con Compuestos Similares
N-Methyl L-Cbz-Valinamide is similar to other Cbz-protected amino acids, such as N-Cbz-L-alanine and N-Cbz-L-phenylalanine. its unique methylation at the amine group distinguishes it from these compounds. This methylation can influence the reactivity and stability of the compound, making it suitable for specific synthetic applications . Other similar compounds include N-Boc-L-valinamide and N-Fmoc-L-valinamide, which use different protecting groups (Boc and Fmoc, respectively) and have distinct deprotection conditions .
Propiedades
IUPAC Name |
benzyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)12(13(17)15-3)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSROABAQPZBWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B14772329.png)


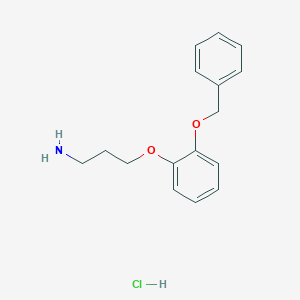
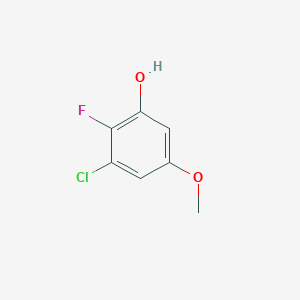
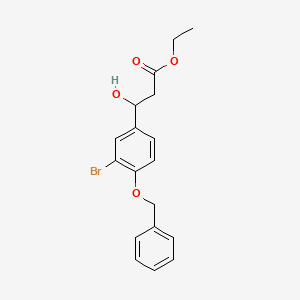
![3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B14772357.png)

![Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B14772367.png)

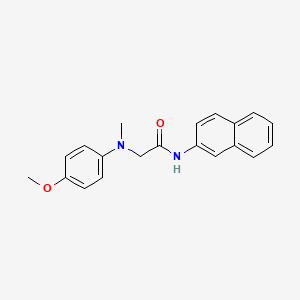

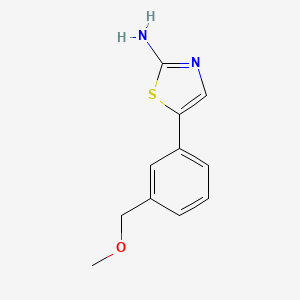
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14772421.png)
